2-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

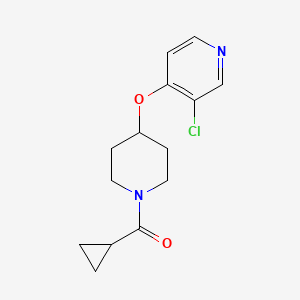

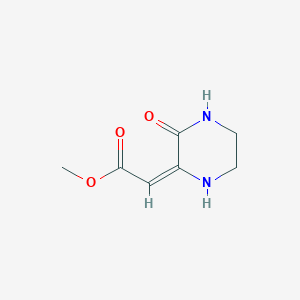

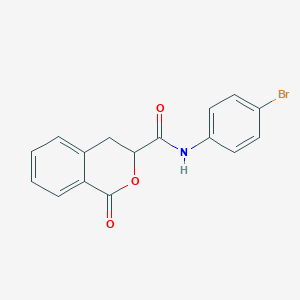

The compound “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxylic acid” is a complex organic molecule. It contains a quinoline ring attached to a carboxylic acid group and a benzodioxin ring . The exact properties and applications of this specific compound are not widely documented in the literature.

Molecular Structure Analysis

The molecular structure of this compound is complex, with a quinoline ring attached to a carboxylic acid group and a benzodioxin ring . The exact 3D structure may need to be computed or determined experimentally.Scientific Research Applications

Antibacterial Agent

This compound has shown promising results as an antibacterial agent. It was found to be the best antibacterial agent against B. subtilis, inhibiting 60.04% of bacterial biofilm growth .

Inhibition of E. coli

The compound also demonstrated significant activity against E. coli, inhibiting 60.04% of its growth .

Enzyme Inhibition

The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This suggests potential applications in the treatment of diseases related to these enzymes.

Synthesis Methodology

The compound’s synthesis methodology is noteworthy. It has been reported that the method worked nicely with both electron-donating and electron-withdrawing substituent groups at the ortho-, meta-, and para-positions of the phenyl ring .

Future Directions

Given the antibacterial potential of similar compounds , future research could explore the potential of “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxylic acid” as an antibacterial agent. Further studies could also investigate its synthesis, physical and chemical properties, and safety profile.

Mechanism of Action

Target of Action

It has been observed that similar compounds exhibit inhibition of cholinesterases and lipoxygenase enzymes .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets (such as cholinesterases and lipoxygenase enzymes) and inhibit their activity .

Biochemical Pathways

Given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes , it may impact the cholinergic signaling pathway and the arachidonic acid metabolism pathway.

Result of Action

It has been observed that similar compounds can inhibit bacterial biofilm growth , suggesting that this compound may have antibacterial properties.

properties

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c20-18(21)13-10-15(19-14-4-2-1-3-12(13)14)11-5-6-16-17(9-11)23-8-7-22-16/h1-6,9-10H,7-8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBSLSGMOTUPAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2870700.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2870704.png)